1H-Indazole 1H-Indazole 1H-indazole is an indazole. It is a tautomer of a 2H-indazole.
A group of heterocyclic aromatic organic compounds consisting of the fusion of BENZENE and PYRAZOLES.
Brand Name: Vulcanchem
CAS No.: 271-44-3
VCID: VC21344470
InChI: InChI=1S/C7H6N2/c1-2-4-7-6(3-1)5-8-9-7/h1-5H,(H,8,9)
SMILES: C1=CC=C2C(=C1)C=NN2
Molecular Formula: C7H6N2
Molecular Weight: 118.14 g/mol

1H-Indazole

CAS No.: 271-44-3

Cat. No.: VC21344470

Molecular Formula: C7H6N2

Molecular Weight: 118.14 g/mol

* For research use only. Not for human or veterinary use.

1H-Indazole - 271-44-3

Specification

CAS No. 271-44-3
Molecular Formula C7H6N2
Molecular Weight 118.14 g/mol
IUPAC Name 1H-indazole
Standard InChI InChI=1S/C7H6N2/c1-2-4-7-6(3-1)5-8-9-7/h1-5H,(H,8,9)
Standard InChI Key BAXOFTOLAUCFNW-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=NN2
Canonical SMILES C1=CC=C2C(=C1)C=NN2
Boiling Point 269.0 °C
Melting Point 148.0 °C

Introduction

Chemical Structure and Properties

1H-Indazole features a bicyclic structure formed by the fusion of benzene and pyrazole rings. The molecular structure contains two nitrogen atoms in the five-membered ring portion, with the "1H" designation indicating that the hydrogen is attached to the nitrogen at position 1 of the heterocyclic system.

PropertyValue
Chemical FormulaC₇H₆N₂
Molecular Weight118.1359 g/mol
Melting Point147-149°C (297-300°F; 420-422 K)
Boiling Point270°C (518°F; 543 K)

The compound exhibits amphoteric characteristics, which means it can function as both an acid and a base depending on the reaction conditions. This property arises from its ability to be protonated to form an indazolium cation or deprotonated to produce an indazolate anion. The corresponding pKa values are 1.04 for the equilibrium between the indazolium cation and indazole, and 13.86 for the equilibrium between indazole and the indazolate anion . This dual behavior makes 1H-Indazole particularly versatile in various chemical reactions and biological systems.

Nomenclature and Alternative Names

The compound is known by several alternative names in scientific literature and chemical databases, reflecting its structural features and historical nomenclature systems.

Alternative Names
Isoindazole
1,2-Diazaindene
1H-Benzopyrazole
2-Azaindole
Benzopyrazole

These alternative designations are important for comprehensive literature searches and regulatory documentation, as different research groups and chemical registries may use varied terminology to refer to the same compound .

Natural Occurrence and Biological Significance

  • Nigellicine - isolated from Nigella sativa L. (black cumin), a widely distributed plant used in traditional medicine

  • Nigeglanine - found in extracts of Nigella glandulifera

  • Nigellidine - another alkaloid from the Nigella genus

These natural indazole derivatives have attracted considerable attention due to their potential pharmacological activities . The scarcity of indazole structures in natural products makes synthetic approaches particularly important for exploring their biological potential.

Synthetic Methodologies

The synthesis of 1H-Indazole and its derivatives has evolved significantly over time, with several methodologies developed to address the challenges of constructing this heterocyclic system efficiently.

Historical Synthetic Approaches

Early synthesis of indazole was reported by E. Fischer in 1883, who obtained the compound by heating ortho-hydrazine cinnamic acid . This historical method laid the foundation for subsequent synthetic developments.

Contemporary Synthetic Routes

Modern synthetic strategies for 1H-Indazole derivatives include:

  • [3 + 2] cycloaddition of diazomethanes with benzyne

  • Diazotization or nitrosation of ortho-alkylanilines

  • Intramolecular amination of ortho-haloarylhydrazones

  • Addition and cyclization of hydrazines with ortho-haloarylaldehydes or ketones

Silver(I)-Mediated Synthesis

Recent advancements include a silver(I)-mediated intramolecular oxidative C–H amination process, which enables the construction of various 1H-Indazoles. This method is particularly notable for its efficiency in synthesizing 3-substituted indazoles that are otherwise challenging to produce through alternative approaches. The reaction proceeds via single electron transfer (SET) mediated by Ag(I) oxidant, as confirmed by mechanistic studies .

The general procedure involves:

  • Addition of arylhydrazones (0.3 mmol), AgNTf₂ (0.6 mmol), Cu(OAc)₂ (0.15 mmol), and 1,2-dichloroethane (1.0 mL) under atmospheric conditions

  • Stirring the reaction mixture in a preheated oil bath at 80°C for 24 hours

  • Cooling to room temperature followed by concentration in vacuo

  • Purification by chromatography on silica gel to obtain the desired product

This method has successfully produced a variety of 3-substituted 1H-Indazoles, including those with amide, ketone, ester, olefin, aryl, and even CF₃ groups at the 3-position .

Electrochemical Approach

An environmentally friendly electrochemical radical Csp²–H/N–H cyclization of arylhydrazones represents another innovative approach to 1H-Indazole synthesis. This method employs:

  • Electrochemical anodic oxidation

  • Hexafluoroisopropanol (HFIP) as both solvent and proton donor

  • Simple operation conditions and less expensive electrodes

This approach has successfully yielded various 1H-Indazole derivatives in moderate to good yields, offering a sustainable alternative to traditional synthesis methods .

Applications and Pharmaceutical Relevance

1H-Indazole derivatives exhibit diverse biological activities, making them valuable scaffolds in medicinal chemistry and pharmaceutical development.

Pharmaceutical Applications

The most prominent pharmaceutical application of indazole derivatives is Benzydamine, commonly marketed under brand names Tantum Verde and Difflam. This compound functions as a nonsteroidal anti-inflammatory drug with local anesthetic and analgesic properties, specifically indicated for pain relief and anti-inflammatory treatment of inflammatory conditions of the mouth and throat .

Additionally, 3-substituted indazoles have demonstrated exceptional pharmaceutical activity, particularly in the development of:

  • Anti-cancer agents

  • Anti-inflammatory drugs

  • Enzyme inhibitors

  • Receptor modulators

Research Applications

1H-Indazole serves as a crucial building block in various research domains:

  • Material Science: Used in the creation of advanced materials, including polymers and nanomaterials, which can enhance the properties of coatings and composites

  • Agricultural Chemistry: Explored for developing agrochemicals such as herbicides and pesticides, contributing to more effective crop protection solutions

  • Biochemical Research: Utilized in studies related to enzyme inhibition and receptor interactions, providing insights into biological processes and potential therapeutic targets

Structure-Activity Relationships

The biological activity of 1H-Indazole derivatives is significantly influenced by the substituents at various positions, particularly the 3-position. Research has shown that 3-carbonyl or 3-alkenyl substituted indazoles exhibit exceptional pharmaceutical activity, highlighting the importance of structural modifications in optimizing biological properties .

Mechanistic studies on silver(I)-mediated synthesis of 1H-Indazoles have revealed valuable insights into their electronic properties. Cyclic voltammetry (CV) data demonstrated that arylhydrazones display two irreversible anodic waves with peak potentials of 1.5 and 2.2 V, with the second oxidation responsible for the formation of the corresponding 1H-Indazole product. This suggests that the reaction proceeds through an outer-sphere electron transfer from the employed Ag(I) oxidant .

Related Compounds and Structural Analogs

1H-Indazole belongs to a broader family of heterocyclic compounds, with several structural analogs that share similar chemical features but exhibit distinct properties:

  • Indole - An analog with only one nitrogen atom in position 1

  • Benzimidazole - An analog with nitrogen atoms in positions 1 and 3

  • 7-Nitroindazole - An indazole-based nitric oxide synthase inhibitor

These related compounds provide valuable comparative insights for understanding structure-activity relationships and developing novel derivatives with enhanced properties.

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